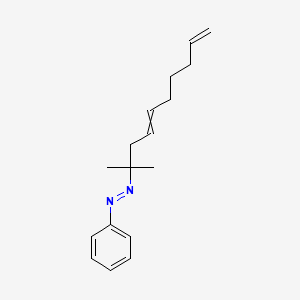
(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene is an organic compound characterized by its unique structure, which includes a diazene group (N=N) bonded to a phenyl group and a substituted deca-dienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene typically involves the following steps:
Formation of the Diazene Group: This can be achieved through the reaction of hydrazine with an appropriate aldehyde or ketone to form a hydrazone, followed by oxidation to yield the diazene.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.
Formation of the Substituted Deca-dienyl Chain: This part of the molecule can be synthesized through a series of reactions including alkylation, dehydrohalogenation, and selective hydrogenation to achieve the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azo compounds.
Reduction: Reduction of the diazene group can yield hydrazines.
Substitution: The phenyl group and the dienyl chain can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
Reduction: Hydrazines, which can be used as intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. In materials science, its unique structure could impart specific physical or chemical properties to the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A well-known compound with a similar diazene group, used in dyes and molecular switches.
Stilbene: Another compound with a similar structure, used in the production of dyes and optical brighteners.
Hydrazones: Compounds with a similar hydrazine-derived structure, used as intermediates in organic synthesis.
Uniqueness
(E)-1-(2-Methyldeca-4,9-dien-2-yl)-2-phenyldiazene is unique due to its specific combination of a substituted deca-dienyl chain and a phenyl-diazene group, which may impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
61697-07-2 |
|---|---|
Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-methyldeca-4,9-dien-2-yl(phenyl)diazene |
InChI |
InChI=1S/C17H24N2/c1-4-5-6-7-8-12-15-17(2,3)19-18-16-13-10-9-11-14-16/h4,8-14H,1,5-7,15H2,2-3H3 |
InChI Key |
ISOVUQCRULICCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=CCCCC=C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















